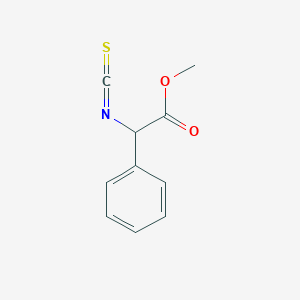
Methyl isothiocyanato(phenyl)acetate
Descripción general
Descripción
“Methyl isothiocyanato(phenyl)acetate” is a compound that combines elements of methyl isothiocyanate and phenyl acetate. Methyl isothiocyanate is an organosulfur compound with the formula CH3N=C=S . It’s a low melting colorless solid and a powerful lachrymator . Phenyl isothiocyanate is a reagent used in reversed phase HPLC .
Synthesis Analysis
Methyl isothiocyanate is prepared industrially by two routes. The main method involves the thermal rearrangement of methyl thiocyanate . It is also prepared via the reaction of methylamine with carbon disulfide followed by oxidation of the resulting dithiocarbamate with hydrogen peroxide . A simple and straightforward synthesis of phenyl isothiocyanates has been documented .Molecular Structure Analysis
The molecular structure of methyl isothiocyanate is CH3N=C=S . Isothiocyanates are bioactive products resulting from enzymatic hydrolysis of glucosinolates, the most abundant secondary metabolites in the botanical order Brassicales .Chemical Reactions Analysis
A characteristic reaction of methyl isothiocyanate is with amines to give methyl thioureas . Other nucleophiles add similarly . The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance .Physical And Chemical Properties Analysis
Methyl isothiocyanate has a molar mass of 73.12 . It’s a colorless solid with a melting point of 31 °C and a boiling point of 117 °C .Aplicaciones Científicas De Investigación
Synthesis of Isothiocyanates
“Methyl isothiocyanato(phenyl)acetate” can be used in the synthesis of isothiocyanates. A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .
Bioconjugate Chemistry
Isothiocyanates, including “Methyl isothiocyanato(phenyl)acetate”, are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
Biological Activity
Several representatives of isothiocyanates are known to exhibit biological activity, such as anti-cancer, anti-inflammatory, anti-microbial, antibiotic, antibacterial, fungicidal or insecticidal activity .
Amino Acid Sequencing
Isothiocyanates are used in the Edman degradation for amino acid sequencing of peptides .
Sustainable Isothiocyanate Synthesis
A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been investigated . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating .
Heterocycle Synthesis
Mecanismo De Acción
Target of Action
Methyl isothiocyanato(phenyl)acetate, like other isothiocyanates, primarily targets enzymes and proteins in the body . The specific targets can vary depending on the exact structure of the isothiocyanate and the biological context.
Mode of Action
Isothiocyanates are known to interact with their targets through a process called alkylation . This involves the transfer of an alkyl group from the isothiocyanate to a target molecule, often a protein or enzyme. This can result in changes to the function of the target, potentially leading to various biological effects .
Biochemical Pathways
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants . They are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . .
Pharmacokinetics
Isothiocyanates in general are known to be readily absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily in the urine .
Result of Action
Isothiocyanates in general are known for theirantimicrobial, anti-inflammatory, and anticancer properties . They can regulate transcription factors, signaling pathways, cell cycle, and apoptosis .
Action Environment
The action, efficacy, and stability of Methyl isothiocyanato(phenyl)acetate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the temperature . .
Safety and Hazards
Direcciones Futuras
Isothiocyanates have been investigated for their antimicrobial properties against human pathogens . They appear to be effective against the most important human pathogens, including bacteria with resistant phenotypes . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .
Propiedades
IUPAC Name |
methyl 2-isothiocyanato-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-10(12)9(11-7-14)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWSLEVKFWIFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl isothiocyanato(phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



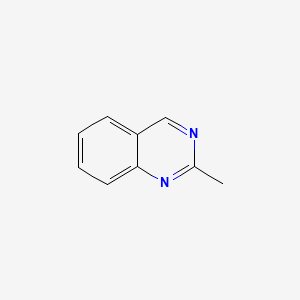
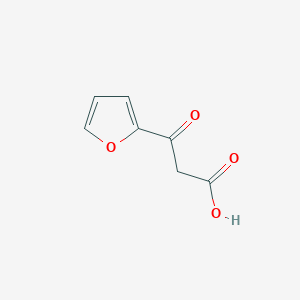

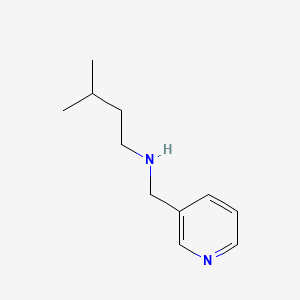
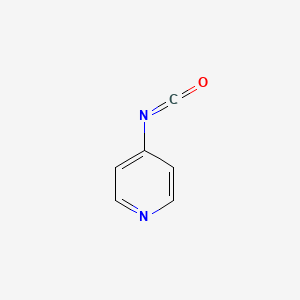
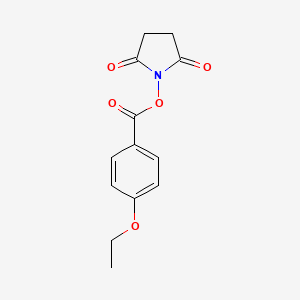
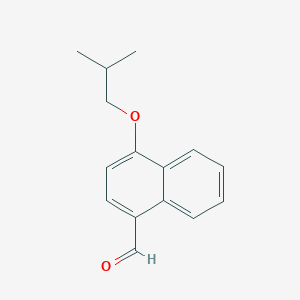
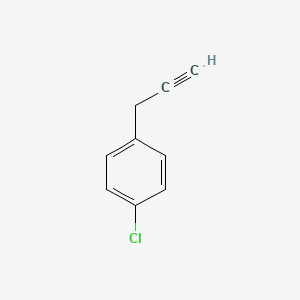



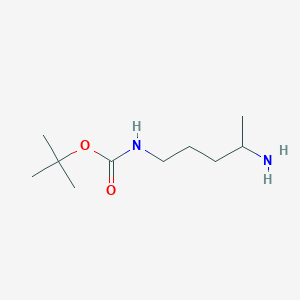
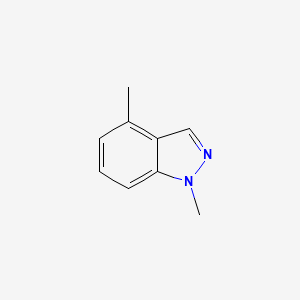
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B3151048.png)